molecular formula C7H9Cl2N B1214214 3-Chloro-2-methylaniline Hydrochloride CAS No. 6259-40-1

3-Chloro-2-methylaniline Hydrochloride

Cat. No.: B1214214
CAS No.: 6259-40-1
M. Wt: 178.06 g/mol
InChI Key: WCZGXAZCBNLQJB-UHFFFAOYSA-N
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Description

3-Chloro-2-methylaniline Hydrochloride, also known as 3-chloro-o-toluidine hydrochloride, is an organic compound with the molecular formula C(_7)H(_9)Cl(_2)N. It is a derivative of aniline, where the amino group is substituted with a chlorine atom and a methyl group on the benzene ring. This compound is typically found as a white to light yellow crystalline powder and is used in various chemical synthesis processes.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methylaniline Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can be metabolized through various pathways, leading to the formation of different metabolites. These metabolic processes can affect the overall activity and toxicity of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylaniline Hydrochloride can be achieved through several methods. One common route involves the chlorination of 2-methylaniline (o-toluidine) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective chlorination at the desired position.

Another method involves the nitration of 2-chlorotoluene followed by reduction. In this process, 2-chlorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to form 3-chloro-2-nitrotoluene. This intermediate is then reduced using a reducing agent like iron powder in the presence of hydrochloric acid to yield 3-Chloro-2-methylaniline, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The chlorination process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylaniline Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation, to form amides and secondary amines, respectively.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction Reactions: Reduction of the nitro group in 3-chloro-2-nitrotoluene can yield 3-Chloro-2-methylaniline.

Common Reagents and Conditions

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.

    Alkylation: Alkyl halides in the presence of a strong base such as sodium hydride.

    Oxidation: Potassium permanganate or nitric acid under acidic conditions.

    Reduction: Iron powder or catalytic hydrogenation.

Major Products

    Amides: Formed from acylation reactions.

    Secondary Amines: Formed from alkylation reactions.

    Nitroso and Nitro Compounds: Formed from oxidation reactions.

Scientific Research Applications

3-Chloro-2-methylaniline Hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Used in the study of enzyme interactions and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

3-Chloro-2-methylaniline Hydrochloride can be compared with other similar compounds such as:

    2-Chloro-4-methylaniline: Similar structure but different substitution pattern, leading to different reactivity and applications.

    3-Chloro-4-methylaniline: Another isomer with distinct chemical properties and uses.

    2-Chloro-6-methylaniline: Differently substituted aniline with unique reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular synthetic applications and research purposes.

Properties

IUPAC Name

3-chloro-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZGXAZCBNLQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87-60-5 (Parent)
Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401
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DSSTOX Substance ID

DTXSID5064174
Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride
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Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6259-40-1
Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride (1:1)
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Record name Benzenamine, 3-chloro-2-methyl-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-o-toluidinium chloride
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